

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,7-Dimethylimidazo[1,2-a]pyridine**

Cat. No.: **B1295337**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 3268-61-9 has been associated with both **2,7-Dimethylimidazo[1,2-a]pyridine** and 2-Amino-5-bromo-4-methylpyridine in various chemical databases. This guide focuses on 2-Amino-5-bromo-4-methylpyridine (CAS Number: 98198-48-2) due to the extensive availability of technical data and its relevance to pharmaceutical research and development.

Core Molecular Data

2-Amino-5-bromo-4-methylpyridine is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and agrochemical synthesis.^[1] Its structure, featuring an amino group, a bromine atom, and a methyl group, provides multiple reactive sites for the synthesis of complex molecules.^[2] This compound is particularly valuable as an intermediate in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-bromo-4-methylpyridine is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ BrN ₂	[2]
Molecular Weight	187.04 g/mol	[2]
CAS Number	98198-48-2	[2]
Appearance	Very pale cream to light brown powder/solid	[3]
Melting Point	148-151 °C	
Topological Polar Surface Area	38.9 Å ²	[4]
InChI Key	JDNCMHOKWINDKI-UHFFFAOYSA-N	
SMILES	Cc1cc(N)ncc1Br	

Safety and Handling

2-Amino-5-bromo-4-methylpyridine is classified as an irritant. The following GHS hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of 2-Amino-5-bromo-4-methylpyridine.

1H NMR Spectroscopy

The ¹H NMR spectrum provides insight into the proton environments within the molecule. The following data was reported in CDCl₃.[2]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.078	Singlet	1H	H-6 (Pyridine)
6.406	Singlet	1H	H-3 (Pyridine)
4.481	Singlet	2H	-NH ₂ (Amino)
2.277	Singlet	3H	-CH ₃ (Methyl)

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.[\[2\]](#)

m/z Value	Ion	Description
188	[M+H] ⁺	Protonated molecular ion
186/188	[M] ⁺	Molecular ion exhibiting the characteristic 1:1 isotopic pattern for bromine.

Infrared (IR) Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in 2-Amino-5-bromo-4-methylpyridine.[\[5\]](#) The analysis is typically performed on a solid sample using the KBr pellet method.[\[5\]](#)

Vibrational Mode	Assignment
NH ₂ stretching	Asymmetric and symmetric vibrations of the amino group.
CH ₃ stretching	Asymmetric and symmetric vibrations of the methyl group.
C-H stretching	Aromatic C-H stretching of the pyridine ring.
C=C and C=N stretching	Ring stretching vibrations of the pyridine core.
NH ₂ bending	Scissoring vibration of the amino group.
CH ₃ bending	Asymmetric and symmetric bending of the methyl group.
C-Br stretching	Stretching vibration of the carbon-bromine bond.

Experimental Protocols

Synthesis of 2-Amino-5-bromo-4-methylpyridine

The synthesis of 2-Amino-5-bromo-4-methylpyridine is achieved through the regioselective bromination of 2-Amino-4-methylpyridine using N-bromosuccinimide (NBS) as the brominating agent.^[2] This method is known for its high yield and selectivity, minimizing the formation of isomeric by-products.^[2]

Materials:

- 2-Amino-4-methylpyridine
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF)
- Acetonitrile
- Deionized Water
- Ice

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Büchner funnel and filter paper
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the solution in an ice bath.
- Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, ensuring the temperature is maintained at 0-5 °C.
- Reaction: After the complete addition of the NBS solution, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- Work-up: Pour the reaction mixture into water. This will cause a brown solid to precipitate.
- Filtration and Washing: Filter the precipitated solid using a Büchner funnel and wash it thoroughly with water.
- Purification: Wash the dried brown solid with 164 ml of acetonitrile to remove impurities.

- Final Product: Filter the solid again and dry it to obtain 2-amino-5-bromo-4-methylpyridine. The expected yield is approximately 80%.

Spectroscopic Analysis Protocols

FT-IR Spectroscopy (KBr Pellet Method):[\[5\]](#)

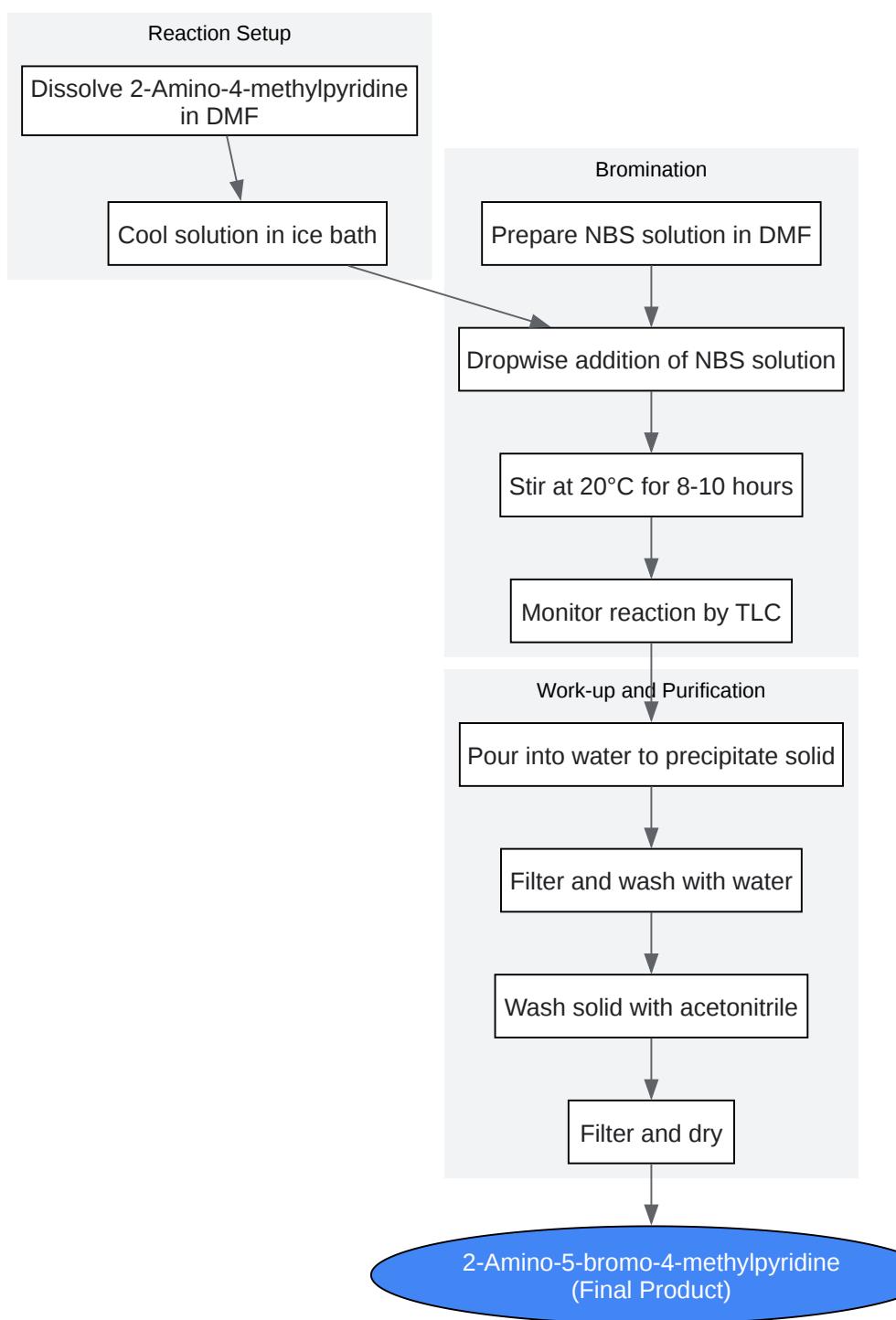
- Grind approximately 1-2 mg of the 2-Amino-5-bromo-4-methylpyridine sample with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.[\[5\]](#)
- Press the mixture into a transparent pellet using a hydraulic press.[\[5\]](#)
- Record the FT-IR spectrum from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .[\[5\]](#) Co-add 32 or 64 scans to improve the signal-to-noise ratio.[\[5\]](#)
- Perform a background correction using a pure KBr pellet.[\[5\]](#)

FT-Raman Spectroscopy:[\[5\]](#)

- Place the solid, powdered sample into a suitable holder (e.g., aluminum cup or glass capillary).[\[5\]](#)
- Acquire the FT-Raman spectrum using a spectrometer with a Nd:YAG laser (1064 nm) and a liquid nitrogen-cooled Germanium (Ge) detector.[\[5\]](#)

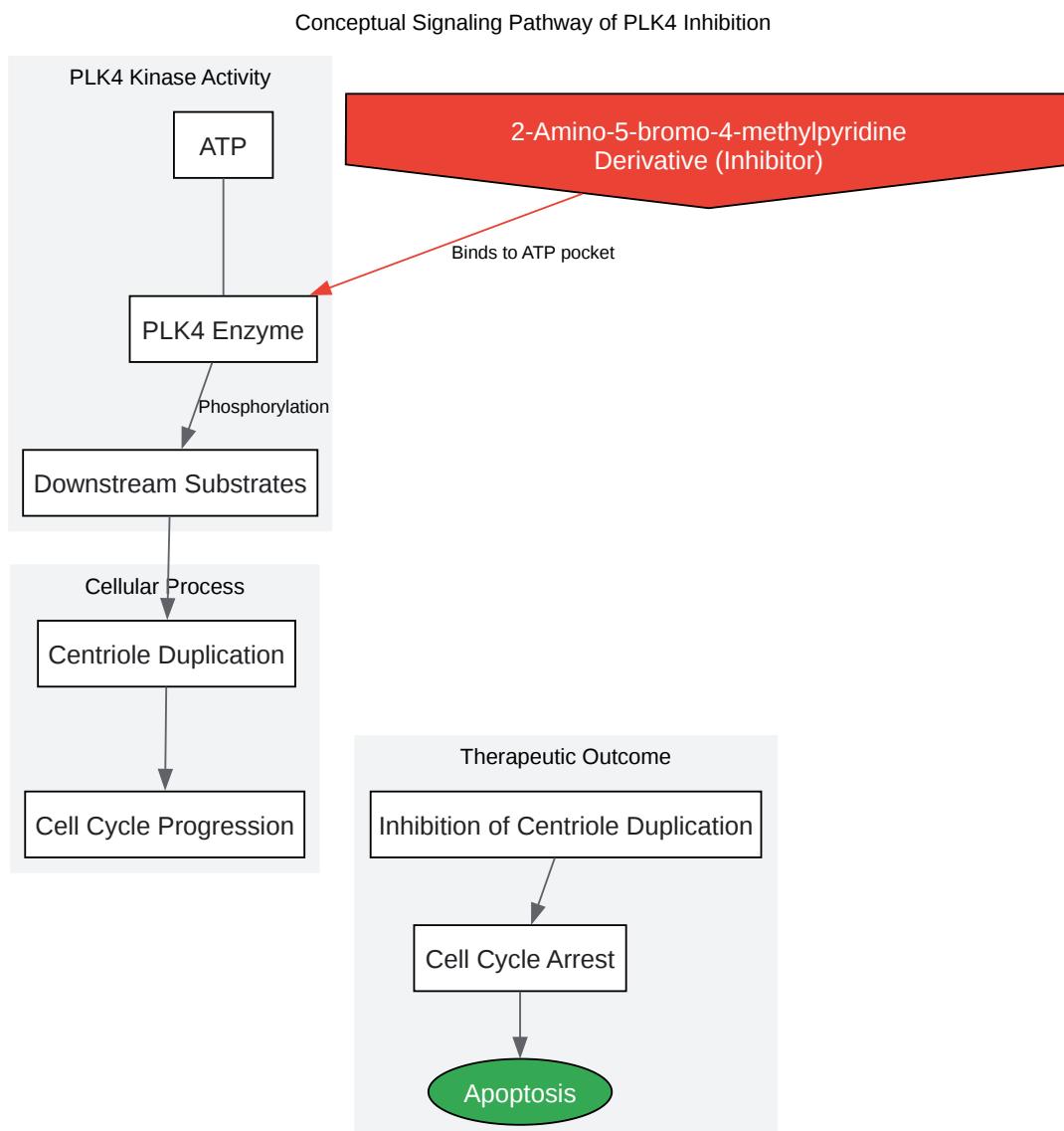
Role in Drug Development and Signaling Pathways

2-Amino-5-bromo-4-methylpyridine is a crucial building block for the synthesis of kinase inhibitors, a class of targeted cancer therapy drugs. The unique arrangement of its functional groups allows for diverse chemical modifications, making it a versatile scaffold for developing potent and selective inhibitors.


One significant application is in the development of inhibitors for Polo-like kinase 4 (PLK4). PLK4 is a key regulator of centriole duplication, a process essential for proper cell division. In many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which contributes to tumor growth. Therefore, inhibiting PLK4 is a promising therapeutic strategy.

Derivatives of 2-Amino-5-bromo-4-methylpyridine can be designed to fit into the ATP-binding pocket of the PLK4 enzyme. By occupying this site, they block the binding of ATP, thereby inhibiting the kinase activity of PLK4 and disrupting the downstream signaling cascade that controls centriole duplication. The inhibition of PLK4 in cancer cells can lead to the suppression of centriole duplication, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Visualizations


Synthesis Workflow

Synthesis of 2-Amino-5-bromo-4-methylpyridine

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.

PLK4 Inhibition Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of the PLK4 signaling pathway by a 2-Amino-5-bromo-4-methylpyridine derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 044623.14 [thermofisher.com]
- 4. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295337#cas-number-3268-61-9-properties-and-spectra>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com